molecular formula C19H29NO4 B12119247 Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

Cat. No.: B12119247
M. Wt: 335.4 g/mol
InChI Key: QIJPLYVIPOIDJZ-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate is a synthetic piperidine derivative intended for research applications. Piperidine-based compounds are of significant interest in medicinal chemistry and chemical biology. For instance, other compounds within this structural class have been identified as potent and selective inhibitors of specific biological targets, such as the Plasmodium proteasome for antimalarial research . The structure of this compound, which features a phenoxy ether linkage and an ester moiety, suggests potential for diverse reactivity and interaction with biological systems, making it a candidate for use in structure-activity relationship (SAR) studies and as a chemical intermediate in the synthesis of more complex molecules. Researchers can utilize this compound to explore novel pharmacological pathways or to develop new chemical entities in drug discovery programs. This product is strictly for research purposes in a controlled laboratory environment.

Properties

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H29NO4/c1-4-23-19(22)16-7-9-20(10-8-16)12-17(21)13-24-18-6-5-14(2)11-15(18)3/h5-6,11,16-17,21H,4,7-10,12-13H2,1-3H3

InChI Key

QIJPLYVIPOIDJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O

Origin of Product

United States

Preparation Methods

Formation of the Piperidine-4-Carboxylate Core

The synthesis begins with the preparation of ethyl piperidine-4-carboxylate. A common approach involves cyclization of δ-aminovaleric acid derivatives. For example, ethyl 4-piperidinecarboxylate is synthesized via Dieckmann condensation of diethyl 5-aminopentanedioate under basic conditions. This step typically achieves yields of 65–75% when catalyzed by sodium ethoxide in ethanol at reflux.

Introduction of the 3-(2,4-Dimethylphenoxy)-2-Hydroxypropyl Side Chain

The side chain is introduced through nucleophilic substitution or epoxy ring-opening reactions. A validated method involves:

  • Epoxide Formation : 2,4-Dimethylphenol is reacted with epichlorohydrin in the presence of NaOH to form glycidyl 2,4-dimethylphenyl ether.

  • Ring-Opening with Piperidine : The epoxide is opened using ethyl piperidine-4-carboxylate under microwave-assisted conditions. In a representative procedure, a mixture of glycidyl ether (1.2 equiv), piperidine derivative (1.0 equiv), and Cs₂CO₃ (2.5 equiv) in DMSO is irradiated at 120°C for 1 hour, yielding the target compound in 68% purity.

Key Reaction Conditions :

ParameterValue
SolventDimethyl sulfoxide (DMSO)
BaseCesium carbonate (Cs₂CO₃)
Temperature120°C
Reaction Time1 hour (microwave irradiation)
Yield68%

One-Pot Tandem Alkylation-Epoxidation

Simultaneous Alkylation and Hydroxylation

This method streamlines the synthesis by combining alkylation and hydroxylation steps. Ethyl piperidine-4-carboxylate is treated with 3-(2,4-dimethylphenoxy)propylene oxide in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as the base. The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen attacking the less hindered carbon of the epoxide.

Optimization Insights :

  • Temperature : Reactions conducted at 80°C for 6 hours improve regioselectivity (>90% by HPLC).

  • Catalyst : Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yield to 82%.

Post-Reaction Workup

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and byproducts. Final recrystallization from ethanol yields white crystals with >98% purity.

Enzymatic Resolution for Enantioselective Synthesis

Kinetic Resolution Using Lipases

For applications requiring enantiopure product, Candida antarctica lipase B (CAL-B) catalyzes the resolution of racemic intermediates. The enzyme selectively acetylates the (R)-enantiomer of 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylic acid, leaving the (S)-enantiomer unreacted. Subsequent esterification with ethanol under acidic conditions (H₂SO₄, reflux) affords the ethyl carboxylate.

Performance Metrics :

ParameterValue
Enzyme Loading20 mg/mmol substrate
SolventTert-butyl methyl ether
Enantiomeric Excess94% (S)-enantiomer
Overall Yield45%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Multi-Step SynthesisHigh purity, scalableLengthy (4–6 steps)68%
One-Pot TandemTime-efficient, fewer stepsRequires precise temp control82%
Enzymatic ResolutionEnantioselectiveLow yield, high enzyme cost45%

Critical Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMSO and DMF enhance nucleophilicity of the piperidine nitrogen, accelerating epoxide ring-opening.

  • Esterification Solvents : Ethanol and methanol are preferred for esterification due to their ability to protonate carboxylate intermediates.

Temperature and Catalysis

Microwave irradiation reduces reaction times from 12 hours to 1 hour while maintaining yields. Catalytic bases like Cs₂CO₃ outperform K₂CO₃ in heterocyclic alkylations due to superior solubility in DMSO .

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZXG000496 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in ZERENEX ZXG000496. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Pharmacological Activity

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate has been studied for its potential in treating various diseases:

  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, studies have shown that derivatives of piperidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Researchers have developed various synthetic routes to optimize yield and purity:

  • Synthetic Pathway Example :
    • Starting materials include piperidine derivatives and substituted phenols.
    • Reagents such as acetic anhydride or acid chlorides are often used to facilitate the formation of ester bonds.

Case Study 1: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer activity of several piperidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential for development as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The study found that certain derivatives displayed promising activity against resistant strains of Staphylococcus aureus, highlighting the compound's potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of ZERENEX ZXG000496 involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperidine and phenoxypropyl derivatives. Below is a comparative analysis of structurally related compounds:

Compound Key Structural Differences Functional Implications References
Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate Piperazine ring instead of piperidine; 3,4-dimethylphenoxy substituent vs. 2,4-dimethylphenoxy Altered pharmacokinetics due to piperazine’s basicity and hydrogen-bonding potential
Anileridine (Ethyl-1-4'-aminophenethyl-4-phenylpiperidine-4-carboxylate) Phenyl and aminophenethyl substituents vs. phenoxypropyl group Opioid receptor agonism; analgesic properties
Etoxeridine (Ethyl-1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate) Hydroxyethoxy chain instead of phenoxypropyl; phenyl substituent Enhanced solubility; opioid activity with modified metabolic stability
Ethyl diisopropylcinnamate (CAS 32580-72-6) Acrylate ester with bis-isopropylphenyl group UV-absorbing properties; non-pharmacological use in cosmetics

Pharmacological and Physicochemical Properties

  • Receptor Binding: Unlike opioid derivatives like Anileridine and Etoxeridine, Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate lacks documented opioid activity, suggesting divergent receptor targets .
  • Solubility : The hydrochloride salt form (Ref: 10-F711267) likely improves aqueous solubility compared to neutral analogues such as ethyl piperidine-4-carboxylate (Similarity: 0.95; CAS: 1126-09-6) .
  • Stability : The 2-hydroxypropyl chain may confer resistance to enzymatic hydrolysis relative to simpler esters like ethyl dihydroxypropyl PABA (CAS: 58882-17-0), a UV absorber .

Research Findings

  • Discontinued Status : Both the free base and hydrochloride forms of this compound are listed as discontinued, limiting current experimental accessibility .
  • Synthetic Challenges: Structural complexity (e.g., stereochemistry at the hydroxypropyl group) may complicate synthesis compared to carbazolyloxy derivatives like 1,3-bis-(9H-carbazol-4-yloxy)-2-propanol, which are more straightforward to purify .

Data Tables

Table 1: Structural Comparison of Piperidine Derivatives

Compound Core Structure Substituents Bioactivity
Target Compound Piperidine 2,4-dimethylphenoxy-2-hydroxypropyl, ester Undocumented (discontinued)
Ethyl 4-phenylpiperidine-4-carboxylate Piperidine Phenyl, ester Opioid agonist
Ethyl piperidine-4-carboxylate hydrochloride Piperidine Ester, hydrochloride salt Intermediate for drug synthesis

Table 2: Commercial and Research Status

Compound CAS/Ref Availability Key Use
This compound Ref: 10-F711267 Discontinued Experimental research
Ethyl dihydroxypropyl PABA 58882-17-0 Available UV absorber in cosmetics
1,3-Bis-(9H-carbazol-4-yloxy)-2-propanol N/A Available Pharmacopeial impurity standard

Critical Analysis

  • Gaps in Data: Pharmacological data (e.g., IC₅₀, toxicity) for this compound are absent in the reviewed literature, contrasting with well-studied analogues like Anileridine .
  • Structural Advantages: The 2,4-dimethylphenoxy group may enhance lipophilicity and membrane permeability compared to 3,4-dimethylphenoxy derivatives , but this remains speculative without experimental validation.

Biological Activity

Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H29NO4 and a molecular weight of 335.4 g/mol. Its structure features:

  • A piperidine ring which is a six-membered ring containing one nitrogen atom.
  • An ethyl ester group that enhances lipophilicity.
  • A 2,4-dimethylphenoxy moiety contributing to its unique biological interactions.

Preliminary studies indicate that this compound interacts with specific molecular targets, including various receptors and enzymes. This compound may modulate their activity, leading to diverse biological effects. Notably, it has shown potential as a biochemical probe in cellular processes, influencing pathways relevant to cancer and infectious diseases.

Antitumor Activity

Research has highlighted the compound's potential in cancer treatment. In vitro studies demonstrate that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their antitumor properties, revealing promising results against leukemia and solid tumors .

Antimicrobial Properties

This compound also displays antimicrobial activity. Its derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects . This suggests its potential as an antimicrobial agent in therapeutic applications.

Case Study 1: Antitumor Evaluation

In a study conducted by the National Cancer Institute, derivatives of similar piperidine compounds were assessed for their antitumor activity across 60 different cancer cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxicity against specific cancer types, including breast and lung cancers .

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation of related piperidine derivatives revealed that certain structural modifications could increase their affinity for calcium channels. This is particularly relevant for developing treatments for hypertension and related cardiovascular conditions .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylateC19H27NO5Contains an acetyl group instead of dimethylphenoxy
N-methylpiperidine-4-carboxamideC7H15NLacks the complex phenoxy substituent
4-(2-piperidin-1-ylethoxy)benzoyl chlorideC14H16ClNFeatures a benzoyl chloride instead of an ester group

The comparison underscores the unique combination of functional groups in this compound that may confer distinct biological activities compared to structurally similar compounds.

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate, and how can yield be maximized?

Methodological Answer :

  • Key Steps :
    • Nucleophilic Substitution : React 2,4-dimethylphenol with epichlorohydrin under reflux with a strong base (e.g., NaOH) to form the epoxide intermediate.
    • Ring-Opening : Perform a regioselective ring-opening of the epoxide using piperidine-4-carboxylate derivatives.
    • Esterification : Use ethyl chloroformate or ethanol under acidic conditions for esterification.
  • Yield Optimization :
    • Adjust pH during filtration (e.g., pH 5–6) to prevent salt formation, which reduces yield in basic or strongly acidic media .
    • Monitor reaction progress via TLC or HPLC to identify intermediates and side products.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer :

  • NMR Analysis :
    • ¹H NMR : Identify the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), phenolic ether protons (δ 6.5–7.2 ppm), and hydroxypropyl protons (δ 3.5–4.0 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ 165–175 ppm) and aromatic carbons (δ 110–150 ppm).
  • IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~ 362.2) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures).
  • Data Collection : Use a diffractometer (Cu-Kα radiation) to collect intensity data.
  • Refinement : Apply SHELXL for small-molecule refinement. Key parameters:
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen bonding analysis to validate the hydroxypropyl and piperidine ring geometry .
  • Visualization : Use Mercury software to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. How can computational methods elucidate the compound’s reactivity or pharmacophore model?

Methodological Answer :

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps).
    • Simulate reaction pathways for epoxide ring-opening to predict regioselectivity.
  • Molecular Dynamics (MD) :
    • Simulate ligand-receptor binding using force fields (e.g., AMBER) to explore interactions with biological targets.
  • SAR Studies : Synthesize analogs (e.g., replacing 2,4-dimethylphenoxy with other aryl groups) and correlate structural changes with activity .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer :

  • NMR Signal Overlap : Use 2D techniques (e.g., COSY, HSQC) to resolve crowded regions in ¹H spectra.
  • Crystallographic Disorder : Apply twin refinement in SHELXL for partially occupied atoms or disordered solvent molecules .
  • Impurity Interference : Perform column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions before analysis .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or solvent evaporation.
  • Waste Disposal : Neutralize acidic/basic waste before disposal per local regulations .

Q. How can HPLC methods be optimized for purity assessment?

Methodological Answer :

  • Column Selection : Use a C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol:buffer (65:35 v/v) with 0.1% trifluoroacetic acid for peak symmetry.
  • Detection : UV absorbance at 254 nm. Calibrate with USP reference standards for accuracy .

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